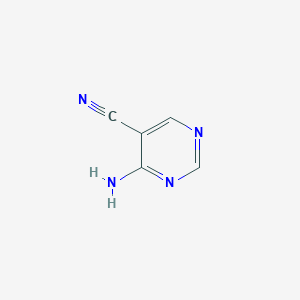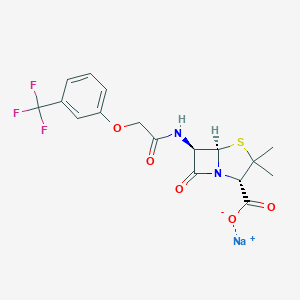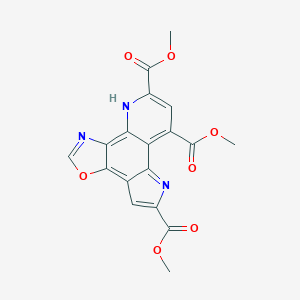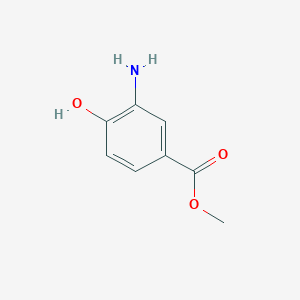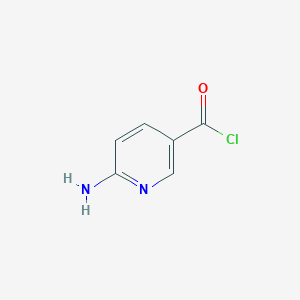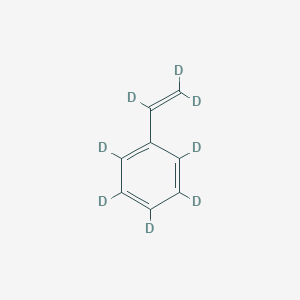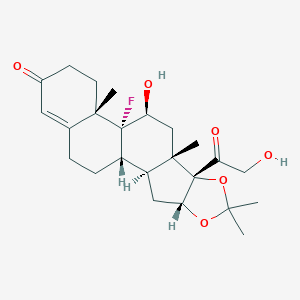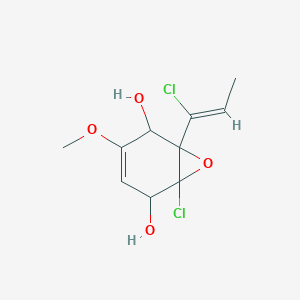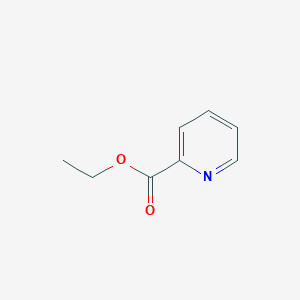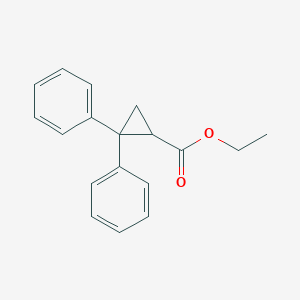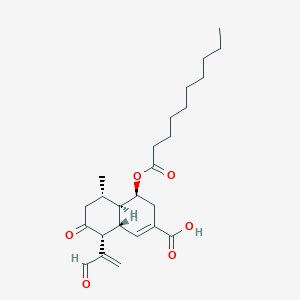
1-O-Decanoylpanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Decanoylpanal, also known as decanal, is a natural aldehyde found in fruits, vegetables, and essential oils. It is a ten-carbon straight-chain aldehyde with a strong, fruity odor. This compound has gained attention in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-O-Decanoylpanal is not fully understood. However, it is believed that it acts by disrupting the cell membrane of microorganisms and cancer cells, leading to cell death. Decanal has also been shown to inhibit the growth of fungi by disrupting the cell wall.
Biochemische Und Physiologische Effekte
Decanal has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in food preservation. Additionally, 1-O-Decanoylpanal has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Recent studies have also shown that 1-O-Decanoylpanal has anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-O-Decanoylpanal in lab experiments is its natural origin, making it a potentially safer alternative to synthetic chemicals. Additionally, 1-O-Decanoylpanal is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 1-O-Decanoylpanal in lab experiments is its strong odor, which may interfere with other experiments or make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on 1-O-Decanoylpanal. One area of interest is its potential use in cancer treatment. Further studies are needed to fully understand the mechanism of action of 1-O-Decanoylpanal and its potential as a cancer treatment. Additionally, research on the use of 1-O-Decanoylpanal in food preservation and pest control could lead to more sustainable and natural alternatives to synthetic chemicals.
Synthesemethoden
1-O-Decanoylpanal can be synthesized by the oxidation of decanol using various oxidizing agents such as potassium permanganate, chromic acid, and Jones reagent. The reaction yields 1-O-Decanoylpanal and water as products. The purity of 1-O-Decanoylpanal can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-O-Decanoylpanal has been used in various scientific research studies for its antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use in food preservation and flavor enhancement. Additionally, recent studies have shown that 1-O-Decanoylpanal has anticancer properties and can induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
154381-70-1 |
|---|---|
Produktname |
1-O-Decanoylpanal |
Molekularformel |
C25H36O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(4S,4aR,5S,8R,8aS)-4-decanoyloxy-5-methyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-4,4a,5,6,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H36O6/c1-4-5-6-7-8-9-10-11-22(28)31-21-14-18(25(29)30)13-19-23(17(3)15-26)20(27)12-16(2)24(19)21/h13,15-16,19,21,23-24H,3-12,14H2,1-2H3,(H,29,30)/t16-,19+,21-,23-,24+/m0/s1 |
InChI-Schlüssel |
VCPVUAOJECJROT-LDSRHLQJSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H]1CC(=C[C@H]2[C@H]1[C@H](CC(=O)[C@H]2C(=C)C=O)C)C(=O)O |
SMILES |
CCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
Synonyme |
1-O-decanoylpanal PS-A lucif |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
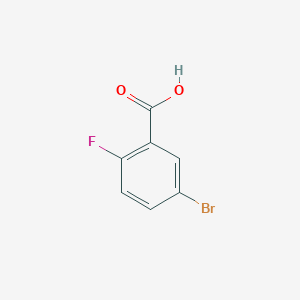
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
